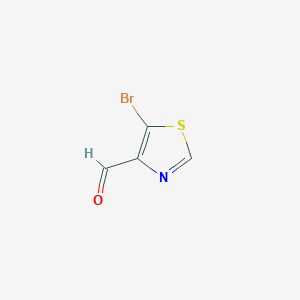
4-(6-aminopyridin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(6-aminopyridin-2-yl)phenol” is a chemical compound that has gained increasing attention in scientific research in recent years. It is an intermediate for the synthesis of potential antitumor agents . The empirical formula is C11H11N3O and it has a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “4-(6-aminopyridin-2-yl)phenol” involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine . The resultant compound is then reduced using sodium sulfide in aqueous media . This method shortens the reaction time and simplifies the operation compared to the traditional Pd/C catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of “4-(6-aminopyridin-2-yl)phenol” was determined by single-crystal X-ray diffraction . The SMILES string representation of the molecule isNC1=CC=CN=C1NC2=CC=C(O)C=C2 . Physical And Chemical Properties Analysis
“4-(6-aminopyridin-2-yl)phenol” is a solid compound . The empirical formula is C11H11N3O and it has a molecular weight of 201.22 .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-aminopyridin-2-yl)phenol involves the conversion of 6-aminopyridine to 4-(6-aminopyridin-2-yl)phenol through a series of reactions.", "Starting Materials": [ "6-aminopyridine", "4-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Diazotization of 6-aminopyridine using hydrochloric acid and sodium nitrite", "Step 3: Coupling of the diazonium salt with the reduced 4-aminophenol in alkaline conditions using sodium hydroxide", "Step 4: Acidification of the reaction mixture to obtain 4-(6-aminopyridin-2-yl)phenol as a solid product", "Overall reaction: 6-aminopyridine + 4-nitrophenol + NaBH4 + HCl + NaNO2 + NaOH → 4-(6-aminopyridin-2-yl)phenol + NaCl + NaNO2 + H2O" ] } | |
CAS-Nummer |
1368050-46-7 |
Produktname |
4-(6-aminopyridin-2-yl)phenol |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
